N-DMBI is a benzimidazole derivative widely studied in materials science, particularly in the field of organic electronics. It functions as a strong n-type dopant, meaning it can donate electrons to acceptor materials, thereby increasing their electrical conductivity. This property makes N-DMBI particularly valuable in applications such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic thermoelectrics (OTEs). []
Developing Air-Stable n-Doped Systems: While N-DMBI has shown great promise, one of the challenges is the air-stability of the doped materials. Future research can focus on developing new strategies or dopant designs that can maintain the n-doping effect for extended periods in ambient conditions. [, ] This would be crucial for realizing commercially viable organic electronic devices based on n-type doping.
Improving Doping Efficiency and Conductivity: Further research can be directed towards understanding and controlling the doping mechanism of N-DMBI in different host materials. This knowledge can be used to improve the doping efficiency and achieve higher electrical conductivities, leading to enhanced device performance. [, ]
Exploring New Applications: The unique properties of N-DMBI make it a promising material for exploring new applications beyond traditional organic electronics. For instance, its electron-donating ability could be harnessed in areas such as catalysis, sensing, and bioelectronics. []
Sustainable and Scalable Production: As the demand for organic electronics grows, developing sustainable and scalable methods for synthesizing N-DMBI and other organic dopants will be crucial. This can involve exploring greener synthetic routes, using readily available starting materials, and optimizing reaction conditions to minimize waste and energy consumption. []
SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. Initially developed as a candidate drug for cancer therapy, SU4312 has shown significant anti-cancer properties by inhibiting tumor angiogenesis and directly affecting cancer cell proliferation. Its ability to penetrate the blood-brain barrier also opens avenues for treating neurological disorders such as glioma and Parkinson's disease .
SU4312 can be synthesized through various organic synthesis techniques. The synthesis typically involves the condensation of 4-(dimethylamino)benzaldehyde with indolin-2-one. The reaction conditions are optimized to achieve high yields while maintaining purity.
SU4312 primarily acts through competitive inhibition of VEGFR-2, preventing the binding of ATP and blocking downstream signaling pathways that promote angiogenesis.
The compound has been shown to inhibit various receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and epidermal growth factor receptor (EGFR), with varying degrees of potency. For instance, cis-SU4312 has demonstrated IC50 values of 19.4 μM for PDGFR and 0.8 μM for FLK-1 .
The mechanism by which SU4312 exerts its effects involves:
The half-maximal inhibitory concentration (IC50) values demonstrate the efficacy of SU4312 against various targets, highlighting its potential in treating both cancer and neurodegenerative diseases.
SU4312 has been investigated for various scientific applications:
SU4312 exerts significant anti-glioma effects primarily through disruption of the Hippo-YAP signaling axis. In glioma cell lines (U251, U87, U373, LN229, GL261) and primary patient-derived cells (GBM1, GBM2), SU4312 treatment (10-20 μM, 24h) reduced nuclear YAP localization by 50-70% and downregulated YAP target genes (AXL, CYR61) at both transcriptional and translational levels [1]. Mechanistically, SU4312 inhibits upstream kinases that phosphorylate YAP, leading to cytoplasmic sequestration and proteasomal degradation of this transcriptional co-activator. Exogenous YAP overexpression partially reverses SU4312-mediated proliferation inhibition (p<0.01) and migration suppression (p<0.05), confirming YAP as the critical effector [1] [2]. The Hippo pathway modulation represents a paradigm shift from SU4312's original characterization as solely an angiogenesis inhibitor, revealing its capacity for direct tumor cell targeting in gliomas.
Table 1: SU4312-Mediated Molecular Changes in Hippo-YAP Pathway Components
Molecular Target | Observed Change | Functional Consequence |
---|---|---|
Nuclear YAP localization | ↓ 50-70% | Loss of transcriptional activation |
YAP target gene (AXL) | ↓ 40-60% (protein level) | Reduced cell survival signaling |
YAP target gene (CYR61) | ↓ 45-65% (protein level) | Impaired tumor-stroma interactions |
Phosphorylated YAP (Ser127) | ↑ 2.1-fold | Cytoplasmic sequestration of YAP |
The YAP-CCL2 axis constitutes a crucial immunomodulatory mechanism for SU4312 in gliomas. RNA sequencing of SU4312-treated U87 cells revealed significant suppression of chemokine (C-C motif) ligand 2 (CCL2) expression, a chemokine directly regulated by YAP-TEAD transcriptional complexes [1]. This downregulation (confirmed at mRNA and protein levels) reduces CCL2 secretion by 60-80% in the tumor microenvironment, subsequently diminishing M2 tumor-associated macrophage (TAM) infiltration by 30-50% in orthotopic glioma models. SU4312 shifts the macrophage polarization balance by reducing expression of M2 markers (Arg-1, CD206) while maintaining M1-associated markers. This alteration in immune cell composition enhances anti-tumor immunity, as evidenced by increased CD8+ T cell activation and interferon-γ production in the tumor microenvironment. The effect is YAP-dependent, as YAP-overexpressing cells maintain CCL2 secretion and M2-TAM recruitment despite SU4312 treatment [1].
SU4312 significantly potentiates standard glioblastoma chemotherapy through multiple convergence points. In vitro colony formation assays demonstrated that combining SU4312 (10μM) with temozolomide (TMZ, 300μM) reduced glioma cell viability by 75-90% compared to 40-60% with TMZ alone [1] [2]. This synergy extends to in vivo orthotopic models, where combination therapy suppressed tumor growth by 85% versus 55% with TMZ monotherapy. Mechanistically, SU4312 counteracts several TMZ resistance pathways: (1) It inhibits YAP-mediated DNA repair machinery by downregulating RAD51 and BRCA1 expression; (2) It enhances TMZ-induced DNA damage (measured by γ-H2AX foci) by 2.3-fold; and (3) It suppresses anti-apoptotic proteins (Bcl-2, Bcl-xL) induced by TMZ treatment. The combination index (CI) values ranging from 0.3-0.6 across multiple glioma models confirm strong synergistic interaction, suggesting SU4312 may overcome therapeutic resistance in TMZ-refractory glioblastoma [1] [9].
Table 2: Synergistic Efficacy of SU4312 and Temozolomide in Glioma Models
Model System | Treatment | Tumor Growth Inhibition | Apoptosis Increase | Combination Index |
---|---|---|---|---|
U251 monolayer | TMZ (300μM) | 42% | 2.1-fold | 0.42 |
SU4312 (10μM) | 38% | 1.8-fold | ||
TMZ + SU4312 | 89% | 4.9-fold | ||
GBM1 xenograft | TMZ | 55% | 2.3-fold | 0.58 |
SU4312 | 48% | 2.0-fold | ||
TMZ + SU4312 | 85% | 5.1-fold | ||
TMZ-resistant LN229 | TMZ | 18% | 1.2-fold | 0.31 |
SU4312 | 52% | 2.4-fold | ||
TMZ + SU4312 | 78% | 4.3-fold |
SU4312 demonstrates potent anti-angiogenic activity through dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. Biochemical analyses confirm SU4312's preferential affinity for VEGFR-2 (IC~50~ = 0.8 μM) over PDGFR (IC~50~ = 19.4 μM) [5] [8]. This differential inhibition profile translates to distinct biological effects: VEGFR-2 blockade primarily inhibits endothelial cell proliferation and nascent vessel formation, while PDGFR suppression targets pericyte recruitment and vessel maturation. In zebrafish angiogenesis models, SU4312 exposure (1-5 μM) significantly reduced intersegmental vessel formation by 70-90% in a concentration-dependent manner [3]. SU4312's anti-angiogenic mechanism extends beyond direct endothelial targeting to disruption of tumor-vessel crosstalk. It inhibits VEGF-A secretion from tumor cells by 40-60% and diminishes endothelial cell migration toward tumor-conditioned media by 75%, demonstrating disruption of paracrine signaling loops essential for tumor angiogenesis [8] [10].
SU4312 employs a unique mode of kinase inhibition distinct from conventional ATP-competitive inhibitors. Molecular docking simulations and kinetic analyses reveal that SU4312 binds to a hydrophobic pocket adjacent to, but not overlapping with, the ATP-binding site of VEGFR-2 [4] [6]. This non-competitive inhibition is characterized by: (1) No alteration in K~m~ values for ATP in enzymatic assays; (2) Unchanged binding affinity in the presence of increasing ATP concentrations; and (3) Allosteric displacement of critical catalytic residues (Asp1046, Phe1047) in the activation loop. The binding energy calculations (-9.2 kcal/mol) indicate strong interaction stabilized by van der Waals forces with Leu840, Val848, and Phe916 residues, and hydrogen bonding with Glu885 and Cys919 [6]. This non-competitive mechanism confers theoretical advantages in overcoming ATP-site mutations that cause resistance to type I inhibitors and maintains efficacy in high intracellular ATP environments characteristic of tumor cells.
Table 3: SU4312 Chemical Properties and Target Affinities
Property | Value |
---|---|
Chemical Name | 3-[4-(Dimethylamino)benzylidenyl]indolin-2-one |
Molecular Formula | C~17~H~16~N~2~O |
Molecular Weight | 264.32 Da |
Canonical SMILES | CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O |
VEGFR-2 Inhibition (IC~50~) | 0.8 μM |
PDGFR Inhibition (IC~50~) | 19.4 μM |
Solubility | 75 mM in DMSO |
Purity | >98% |
Table 4: Alternative Nomenclature for SU4312
Nomenclature Type | Name(s) |
---|---|
IUPAC Name | (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
Common Synonyms | SU 4312; SU-4312; TOCRIS-0014 |
Chemical Registry Numbers | CAS: 5812-07-7; PubChem: 6450842 |
Pharmacological Designation | VEGFR-2/PDGFR tyrosine kinase inhibitor |
The multifaceted mechanistic profile of SU4312 positions it as a promising therapeutic candidate beyond its initial anti-angiogenic classification. Its dual targeting of YAP-dependent transcriptional programs in tumor cells and microenvironmental components (vasculature, immune cells), coupled with synergistic enhancement of conventional chemotherapy, reveals a complex polypharmacology worthy of further investigation. Future research should explore structure-activity relationships to optimize YAP-directed effects while maintaining kinase inhibition potency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7